Mmp-9/10-IN-2

MMP-10 inhibition s-triazinedione NNGH

Mmp-9/10-IN-2 (compound 6e) is a non-hydroxamate s-triazinedione-based dual inhibitor of matrix metalloproteinases MMP-9 and MMP-10, developed for chemosensitization strategies in non-small cell lung cancer (NSCLC). It belongs to a rationally designed series that replaces the clinically problematic hydroxamate zinc-binding group with an s-triazinedione scaffold, aiming to maintain potency while avoiding the musculoskeletal toxicity associated with earlier MMP inhibitors.

Molecular Formula C17H12F3N5O3
Molecular Weight 391.30 g/mol
Cat. No. B12382445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp-9/10-IN-2
Molecular FormulaC17H12F3N5O3
Molecular Weight391.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC3=NC(=O)NC(=O)N3
InChIInChI=1S/C17H12F3N5O3/c18-17(19,20)10-3-7-11(8-4-10)21-13(26)9-1-5-12(6-2-9)22-14-23-15(27)25-16(28)24-14/h1-8H,(H,21,26)(H3,22,23,24,25,27,28)
InChIKeyRFSNGAKPMSAFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mmp-9/10-IN-2 Procurement Guide: Compound Identity and Core Characteristics


Mmp-9/10-IN-2 (compound 6e) is a non-hydroxamate s-triazinedione-based dual inhibitor of matrix metalloproteinases MMP-9 and MMP-10, developed for chemosensitization strategies in non-small cell lung cancer (NSCLC) [1]. It belongs to a rationally designed series that replaces the clinically problematic hydroxamate zinc-binding group with an s-triazinedione scaffold, aiming to maintain potency while avoiding the musculoskeletal toxicity associated with earlier MMP inhibitors [1].

Why Generic MMP-9/10 Inhibitor Substitution Fails: Mmp-9/10-IN-2 Differentiation Rationale


Even among compounds sharing the s-triazinedione scaffold, substitution is scientifically unsound. The close analog MMP-9/10-IN-1 (compound 6b) exhibits a distinct isozyme preference, favoring MMP-9 inhibition with an IC50 of 0.112 µM, whereas Mmp-9/10-IN-2 preferentially inhibits MMP-10 with an IC50 of 0.076 µM [1]. This shift in selectivity profile translates into quantitatively different synergy with sorafenib, anti-invasive efficacy, and cytotoxicity against NSCLC cells [1]. Substituting Mmp-9/10-IN-2 with a broad-spectrum hydroxamate inhibitor such as NNGH would introduce both inferior potency and the established musculoskeletal toxicity liabilities of that chemotype [1].

Mmp-9/10-IN-2 Quantitative Evidence Guide: Comparator-Based Differentiation Data


MMP-10 Isozyme Inhibition Potency: Mmp-9/10-IN-2 vs. NNGH

Mmp-9/10-IN-2 achieves an IC50 of 0.076 µM against MMP-10, demonstrating markedly superior potency compared to the hydroxamate-based reference inhibitor NNGH, which showed only 47.4% inhibition of MMP-10 at a 0.5 µM concentration [1][2]. This represents an approximate >10-fold improvement in MMP-10 inhibitory activity. Additionally, the compound maintained 93.18% inhibition of MMP-9 at 0.5 µM, confirming its dual inhibitory profile .

MMP-10 inhibition s-triazinedione NNGH enzyme selectivity isozyme profiling

Cytotoxicity Against A549 NSCLC Cells: Mmp-9/10-IN-2 vs. Sorafenib

Against A549 non-small cell lung cancer cells, Mmp-9/10-IN-2 exhibits an IC50 of 0.136 µM with a selectivity index (SI) of up to 6.77, significantly outperforming the standard-of-care VEGFR inhibitor sorafenib, which shows an IC50 of 0.506 µM and an SI of 6.27 [1]. The approximately 3.7-fold greater cytotoxic potency, combined with a higher therapeutic safety margin, positions Mmp-9/10-IN-2 as a superior single-agent cytotoxic agent in this model [1].

NSCLC A549 cells cytotoxicity sorafenib selectivity index

Synergistic Chemosensitization with Sorafenib: Mmp-9/10-IN-2 vs. MMP-9/10-IN-1

In combination with sorafenib, Mmp-9/10-IN-2 achieves a combination index (CI) of 0.096, indicating strong synergism, and a dose reduction index (DRI) of 29.060, meaning the sorafenib dose can be reduced nearly 30-fold while maintaining efficacy [1]. This significantly surpasses the synergy metrics of the closely related analog MMP-9/10-IN-1 (compound 6b), which shows CI = 0.160 and DRI = 22.175 [1]. The lower CI and higher DRI values quantify the superior chemosensitization capability of Mmp-9/10-IN-2 over its direct structural analog.

drug synergy combination index dose reduction index sorafenib chemosensitization

Anti-Invasive Efficacy: Mmp-9/10-IN-2 vs. MMP-9/10-IN-1 in A549 Cells

In a Matrigel invasion assay using A549 cells, Mmp-9/10-IN-2 as a single agent reduced tumor cell invasion by 39.67% relative to untreated control, nearly double the 22.66% inhibition achieved by MMP-9/10-IN-1 (6b) [1]. When combined with sorafenib, the anti-invasive efficacy of Mmp-9/10-IN-2 increased dramatically to 91.83%, compared to only 29.96% for the 6b combination [1]. This 3.1-fold improvement in combination anti-invasive activity directly reflects the functional consequence of the altered isozyme selectivity profile.

tumor invasion Matrigel assay anti-metastatic combination therapy

Angiogenic Suppression: VEGF Downregulation Quantification

When combined with sorafenib, Mmp-9/10-IN-2 downregulated VEGF protein levels in A549 cells by approximately 70% compared to untreated controls, an anti-angiogenic effect level that matches that of the 6b analog and is consistent at this concentration [1]. While the inhibition is comparable between the two analogs, it establishes a key class-level evidence point: s-triazinedione-based MMP-9/10 inhibitors can achieve VEGF suppression exceeding reported levels for sorafenib alone, providing a complementary anti-angiogenic mechanism [1].

VEGF angiogenesis anti-angiogenic NSCLC sorafenib combination

Mmp-9/10-IN-2 Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


NSCLC Sorafenib Chemosensitization Studies Requiring Superior Drug Synergy

Based on the CI of 0.096 and DRI of 29.060 in A549 cells, Mmp-9/10-IN-2 is the optimal selection for preclinical NSCLC models where the primary experimental endpoint is dose-reduction of the cytotoxic partner drug sorafenib while retaining or enhancing overall treatment efficacy. Its 40% lower CI and 31% higher DRI compared to the closely related 6b analog directly justify its preference in such studies [1].

Tumor Invasion and Metastasis Models Prioritizing MMP-10-Driven Pathology

With its preferential MMP-10 inhibitory potency (IC50 = 0.076 µM) and superior anti-invasive activity in A549 cells (39.67% as a single agent, 91.83% in combination with sorafenib), Mmp-9/10-IN-2 is the evidence-based choice for Matrigel invasion assays, trans-well migration models, and in vivo metastasis models where MMP-10-dependent tumor cell dissemination is a primary readout [1].

Non-Hydroxamate MMP Inhibitor Scaffold Development and Selectivity Profiling

As a representative of the s-triazinedione chemotype that avoids the musculoskeletal toxicity of hydroxamate-based MMP inhibitors such as NNGH, Mmp-9/10-IN-2 is ideally suited for structure-activity relationship (SAR) studies, co-crystallization efforts, and broader MMP selectivity profiling panels. Its selectivity of >2-fold for MMP-9 over MMP-2 and >13-fold for MMP-10 over MMP-13 provides a defined selectivity window for medicinal chemistry optimization [1].

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